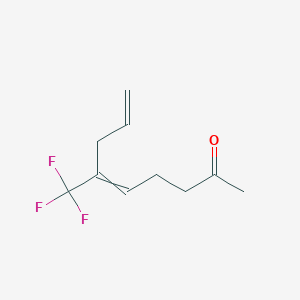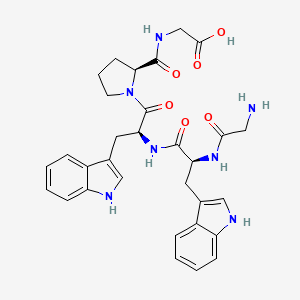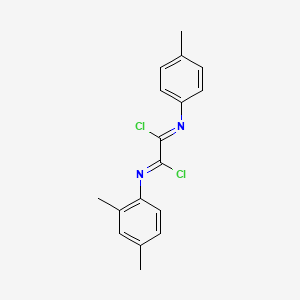
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 2,4-dimethylphenylamine and 4-methylphenylamine with ethanebis(imidoyl) dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene, and requires the presence of a base like triethylamine to facilitate the formation of the imidoyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidoyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced imidoyl derivatives, and substitution reactions may result in the formation of substituted ethanebis(imidoyl) compounds.
Scientific Research Applications
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets and pathways. The imidoyl groups can coordinate with metal ions, forming stable complexes that exhibit unique reactivity. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
Compared to similar compounds, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride stands out due to its specific substitution pattern on the phenyl rings and the presence of two imidoyl groups
Properties
CAS No. |
653591-83-4 |
|---|---|
Molecular Formula |
C17H16Cl2N2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(4-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C17H16Cl2N2/c1-11-4-7-14(8-5-11)20-16(18)17(19)21-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI Key |
DAFXSKDUGGPLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=C(C=C(C=C2)C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
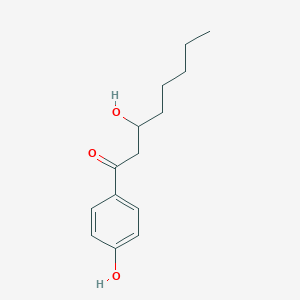
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)

![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
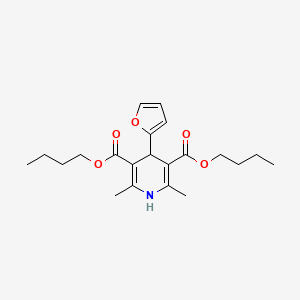
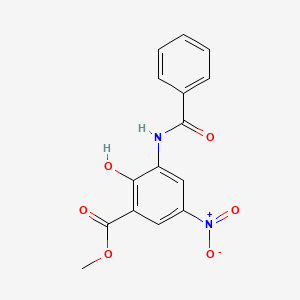
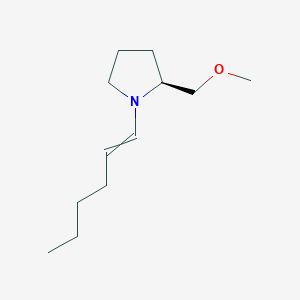
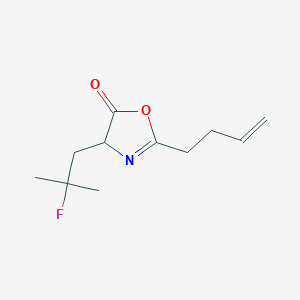
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
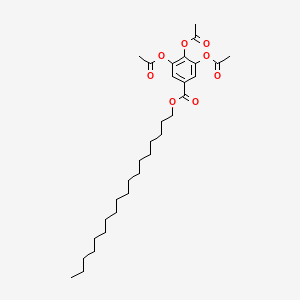
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
